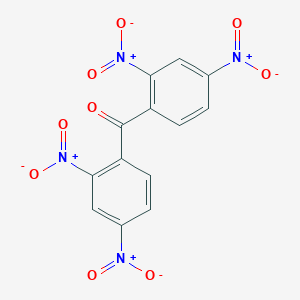

2,2',4,4'-Tetranitrobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(2,4-dinitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6N4O9/c18-13(9-3-1-7(14(19)20)5-11(9)16(23)24)10-4-2-8(15(21)22)6-12(10)17(25)26/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFWLBOSKDZHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282907 | |

| Record name | 2,2',4,4'-Tetranitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71535-97-2 | |

| Record name | NSC48920 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC28668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2',4,4'-Tetranitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 ,4,4 Tetranitrobenzophenone

Electrophilic Aromatic Nitration Strategies for Benzophenone (B1666685) Scaffolds

Electrophilic aromatic substitution is the fundamental process for introducing nitro groups onto the benzophenone structure. The effectiveness and selectivity of this process depend heavily on the reagents and conditions employed.

The most common method for aromatic nitration involves the use of "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). wikipedia.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comyoutube.com

The reaction mechanism proceeds in several steps:

Generation of the Electrophile : Sulfuric acid, being the stronger acid, protonates nitric acid. This intermediate then loses a molecule of water to form the nitronium ion. youtube.comchemtube3d.com

Electrophilic Attack : The π-electrons of one of the benzene (B151609) rings of benzophenone attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com

Deprotonation : A weak base, such as the HSO₄⁻ ion or water, removes a proton from the carbon atom bearing the new nitro group, restoring aromaticity to the ring. masterorganicchemistry.com

This process must be repeated to introduce four nitro groups onto the benzophenone skeleton. However, the existing carbonyl and nitro substituents strongly influence the position of subsequent nitrations.

Achieving the specific 2,2',4,4'-substitution pattern is a significant challenge due to directing group effects. The carbonyl group of benzophenone is a deactivating group, directing incoming electrophiles primarily to the meta positions (3, 3', 5, 5'). askiitians.com Similarly, the nitro groups, once added, are also powerful deactivating, meta-directing groups. wikipedia.org

The desired 2,2',4,4' isomer has nitro groups at ortho and para positions relative to the carbonyl bridge. Direct nitration of unsubstituted benzophenone tends to yield 3-nitrobenzophenone (B1329437) and subsequently 3,3'-dinitrobenzophenone. To achieve the 2,2',4,4' pattern, reaction conditions must be carefully controlled, or alternative strategies must be employed to override the inherent directing effects. The progressive deactivation of the rings with each added nitro group means that forcing conditions (higher temperatures and stronger acid concentrations) are required for polynitration, which can decrease selectivity and lead to complex mixtures of isomers. quora.com For example, the nitration of fluorenone, a related ketone, can be controlled to produce trinitrated or tetranitrated products, highlighting that polysubstitution is possible but requires optimization. wikipedia.org

To improve selectivity and yield, various catalytic methods for nitration have been explored. While classical mixed acid systems are robust, they can lack selectivity with complex substrates. Research into regioselective nitration has explored various reagents and catalysts. For instance, a patented process for other diphenyl compounds uses nitrobenzene (B124822) as a solvent to achieve selective para-nitration at ambient temperatures. google.com

More advanced catalytic systems have also been developed. For example, GaClₓ- and GaAlClₓ-grafted mesoporous Si-MCM-41 catalysts have been used for the acylation of nitrobenzenes, indicating the potential of solid acid catalysts in reactions involving substituted benzenes. acs.org Another modern approach involves enzymatic catalysis, such as using horseradish peroxidase in a non-aqueous system, which can offer high regioselectivity under mild, environmentally friendly conditions for certain aromatic compounds. epa.gov Such techniques could potentially be adapted to control the nitration of benzophenone scaffolds.

| Method | Reagents/Catalyst | Key Feature | Reference |

| Mixed Acid Nitration | HNO₃ / H₂SO₄ | Generates NO₂⁺ electrophile for substitution. | wikipedia.orgmasterorganicchemistry.com |

| Regioselective Approach | Mixed Acid in Nitrobenzene | Promotes selective nitration at the para position for some diphenyl compounds. | google.com |

| Catalytic Nitration | GaClₓ-grafted Si-MCM-41 | Solid acid catalyst potentially applicable to substituted benzophenones. | acs.org |

| Enzymatic Nitration | Horseradish Peroxidase | Offers high regioselectivity under mild, "green" conditions. | epa.gov |

Multi-Step Synthetic Routes via Precursor Derivatization

Given the difficulties in controlling direct nitration, multi-step syntheses starting from pre-functionalized benzophenones offer a more controlled, albeit longer, route to 2,2',4,4'-Tetranitrobenzophenone. youtube.comyoutube.com

One logical multi-step approach involves starting with a benzophenone derivative where activating groups direct the substitution to the desired positions. A key precursor for this strategy is 2,2',4,4'-Tetrahydroxybenzophenone. The hydroxyl (-OH) groups are strongly activating and ortho, para-directing, which would facilitate substitution at the correct positions.

Several methods exist for synthesizing 2,2',4,4'-Tetrahydroxybenzophenone:

Condensation Reaction : A common industrial method involves the reaction of resorcinol (B1680541) and 2,4-dihydroxybenzoic acid in the presence of a catalyst system like zinc chloride and phosphorus oxychloride. patsnap.comresearchgate.net

Friedel-Crafts Acylation : Another route involves the condensation of resorcinol dimethyl ether with phosgene (B1210022) using aluminum chloride as a catalyst, followed by hydrolysis. google.com

Once 2,2',4,4'-Tetrahydroxybenzophenone is obtained, the synthesis would proceed through subsequent steps. The hydroxyl groups, being highly reactive towards nitrating agents, would first need to be protected or converted to a different functional group (e.g., through oxidation) before the nitration is carried out to install the four nitro groups at the desired locations.

An alternative multi-step strategy involves the sequential nitration of benzophenone. This approach breaks the synthesis into manageable stages, allowing for the isolation and purification of intermediates.

A plausible pathway is:

Green Chemistry and Sustainable Synthetic Approaches

The synthesis of polynitrated aromatic compounds, such as 2,2',4,4'-Tetranitrobenzophenone, traditionally involves harsh reaction conditions, including the use of strong acids and high temperatures, which pose significant environmental and safety risks. sibran.ruvapourtec.com In response, the field of green chemistry has spurred the development of more sustainable synthetic methodologies aimed at reducing waste, minimizing hazards, and improving energy efficiency. Key advancements in this area include the adoption of flow chemistry for nitration processes and the innovation of recyclable catalytic systems.

Application of Flow Chemistry in Nitration Processes

Nitration reactions are notoriously fast and highly exothermic, creating significant safety and selectivity challenges, particularly in large-scale batch reactors. vapourtec.combeilstein-journals.org Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, offers a compelling solution to these issues. ewadirect.comeuropa.eu This approach provides superior control over reaction parameters such as temperature, pressure, and stoichiometry. vapourtec.com

The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat dissipation, mitigating the risk of thermal runaways, a major hazard in exothermic nitration processes. europa.eu This precise temperature control not only enhances safety but also improves product selectivity and yield by minimizing the formation of unwanted byproducts from side reactions that can occur at elevated temperatures. vapourtec.com

The application of flow chemistry is particularly advantageous for the synthesis of energetic materials and other polynitrated compounds. europa.eu For instance, the synthesis of 2,4,6-trinitrotoluene (B92697) (TNT) from 2,4-dinitrotoluene (B133949) has been demonstrated using a continuous flow process, proving to be a safer, faster, and more efficient method than traditional batch synthesis. ewadirect.com While specific research on the flow synthesis of 2,2',4,4'-Tetranitrobenzophenone is not widely detailed, the principles are directly applicable. A hypothetical flow process would involve pumping a solution of the starting material, likely 2,4-dihydroxybenzophenone (B1670367) or benzophenone itself, along with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) through separate inlets into a micromixer and then into a temperature-controlled reactor coil. The small reaction volume at any given moment drastically reduces the risk associated with handling these hazardous materials. ewadirect.comeuropa.eu

Recent studies have highlighted various approaches to flow nitration, demonstrating the versatility of this technology.

| Method | Substrate Example | Conditions | Key Advantages |

| Mixed Acid (H₂SO₄/HNO₃) | Toluene | T = 65 °C, Residence Time = 15 min | Fast reaction, high throughput. beilstein-journals.org |

| Acid Anhydride/Mixed Acid | Toluene | Ac₂O/H₂SO₄/HNO₃, T = 30 °C, Residence Time = 70 min | Higher selectivity for specific isomers. beilstein-journals.org |

| Substituted Pyrimidines | 2-amino-6-chloro-4-pyrimidinol | 90% HNO₃ in H₂SO₄, Residence Time ≈ 2.5 min | Rapid synthesis of complex nitroaromatics. beilstein-journals.org |

| Dinitrogen Pentoxide (N₂O₅) | Benzene | N₂O₅ in liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) | Eco-friendly agent, reusable medium, high yields. nih.gov |

These examples underscore the potential of flow chemistry to make the synthesis of compounds like 2,2',4,4'-Tetranitrobenzophenone safer, more efficient, and scalable. researchgate.net

Development of Recyclable Catalytic Systems for Nitration

A cornerstone of green chemistry is the use of catalysts to facilitate reactions with higher atom economy and reduced waste. In the context of nitration, the development of recyclable catalytic systems is a significant step away from the stoichiometric use of strong acids, which generates large volumes of corrosive waste. sibran.ruresearchgate.net

Solid acid catalysts and supported reagents are particularly attractive because they can be easily separated from the reaction mixture and potentially reused, simplifying product purification and reducing environmental impact. sibran.ru Various materials have been investigated for their efficacy in promoting eco-friendly nitration of aromatic compounds.

Research has demonstrated the utility of different solid supports for nitrating agents, which can lead to milder reaction conditions and improved yields. sibran.ru For example, metal nitrates supported on materials like montmorillonite (B579905) clay or silica (B1680970) gel have been used effectively. sibran.ruresearchgate.net

| Catalyst / Support System | Nitrating Agent | Substrate Example | Key Findings |

| Montmorillonite Clay | Cu(NO₃)₂ or Fe(NO₃)₂ | Phenol | Achieved nitration in a chlorinated solvent with acetic anhydride. sibran.ru |

| Silica Gel / Clay | Bi(NO₃)₃ | Aromatic Compounds | Comparable yields to conventional methods under environmentally benign conditions. sibran.ru |

| Peroxy Compounds | NaNO₂ | Aromatic Compounds | Catalyzed by H₂O₂, peroxydisulfate (B1198043) (PDS), etc., under mineral acid-free conditions, affording good yields. rasayanjournal.co.in |

| Supported Tetramethylammonium Nitrate (B79036) | Tetramethylammonium nitrate/silicasulfuric acid | Aromatic Compounds | Effective for both activated and deactivated rings under solvent-free conditions. researchgate.net |

Molecular Structure and Electronic Properties of 2,2 ,4,4 Tetranitrobenzophenone

Computational Quantum Chemical Investigations

Computational quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the molecular structure and electronic properties of complex organic molecules like 2,2',4,4'-tetranitrobenzophenone. These methods provide detailed insights that complement experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule. nih.gov By optimizing the geometry, researchers can identify the most stable conformation (the lowest energy state) of the molecule. nih.gov For 2,2',4,4'-tetranitrobenzophenone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine bond lengths, bond angles, and dihedral angles. nih.gov

The conformation of 2,2',4,4'-tetranitrobenzophenone is significantly influenced by the steric hindrance between the nitro groups and the phenyl rings, as well as the electronic repulsion between the electron-withdrawing nitro groups. The central carbonyl group and the biphenyl (B1667301) linkage introduce further conformational flexibility. DFT calculations allow for a systematic exploration of the potential energy surface to locate the global minimum energy structure, which corresponds to the most populated conformation. researchgate.netresearchgate.net The vibrational frequencies are also calculated to confirm that the optimized structure is a true minimum on the potential energy surface, indicated by the absence of imaginary frequencies. nih.gov

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length | ~1.47 Å |

| N-O Bond Length | ~1.21 Å |

| C-C (phenyl) Bond Length | ~1.39-1.41 Å |

| C-C (inter-ring) Bond Length | ~1.49 Å |

| Phenyl Ring Dihedral Angle | ~50-60° |

| Nitro Group Torsion Angle | ~20-30° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. researchgate.netresearchgate.net

For 2,2',4,4'-tetranitrobenzophenone, the presence of multiple electron-withdrawing nitro groups is expected to significantly lower the energies of both the HOMO and LUMO. researchgate.net DFT calculations can precisely determine these energy levels. scispace.com The HOMO is likely to be localized on the phenyl rings, while the LUMO is expected to be distributed over the nitro groups and the carbonyl moiety, reflecting their electron-accepting nature. researchgate.netwuxibiology.com A smaller HOMO-LUMO gap would suggest a higher reactivity and a greater ease of electronic transitions. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for 2,2',4,4'-Tetranitrobenzophenone from DFT Calculations (Note: The following data is illustrative and based on general principles of FMO theory as specific calculations for this molecule were not found.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -8.5 to -9.5 |

| LUMO Energy | ~ -4.0 to -5.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |

Theoretical Prediction of Reduction Potentials and Electron Affinity

Theoretical calculations can provide valuable predictions of a molecule's electrochemical behavior, such as its reduction potential and electron affinity. These properties are directly related to the LUMO energy. nih.gov A lower LUMO energy corresponds to a higher electron affinity, meaning the molecule more readily accepts an electron. nih.gov Consequently, a molecule with a low-lying LUMO is expected to have a more positive reduction potential, indicating it is more easily reduced.

For 2,2',4,4'-tetranitrobenzophenone, the four strongly electron-withdrawing nitro groups are expected to result in a very low LUMO energy and therefore a high electron affinity and a high reduction potential. DFT calculations can be used to estimate these values, which are crucial for understanding its behavior in redox reactions and its potential applications in areas like materials science or as an oxidizing agent.

Table 3: Predicted Electrochemical Properties for 2,2',4,4'-Tetranitrobenzophenone from DFT Calculations (Note: The following data is illustrative and based on the expected electronic effects of the functional groups.)

| Property | Predicted Value |

| Electron Affinity | High |

| Reduction Potential | High (Positive) |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental for determining the structure of a molecule by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR). msu.eduuoi.gr

In the ¹H NMR spectrum of 2,2',4,4'-tetranitrobenzophenone, the protons on the aromatic rings would appear as distinct signals in the downfield region (typically δ 7-9 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro groups. pressbooks.pubyoutube.com The exact chemical shifts and splitting patterns of these protons would provide detailed information about their relative positions on the phenyl rings. savemyexams.com The symmetry of the molecule would also be reflected in the number of unique proton signals observed. savemyexams.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,2',4,4'-Tetranitrobenzophenone (Note: The following data is illustrative and based on typical chemical shift ranges for the functional groups present.)

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic-H | 7.5 - 9.0 |

| ¹³C | C=O (Carbonyl) | 185 - 195 |

| ¹³C | C-NO₂ | 145 - 155 |

| ¹³C | Aromatic C-H | 120 - 140 |

| ¹³C | Aromatic C (quaternary) | 130 - 145 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. msu.edupressbooks.pub

The IR spectrum of 2,2',4,4'-tetranitrobenzophenone would be dominated by several strong absorption bands. The most characteristic would be the C=O stretching vibration of the ketone group, which typically appears in the range of 1650-1700 cm⁻¹. libretexts.org The nitro groups would give rise to two distinct and strong stretching vibrations: an asymmetric stretch typically between 1500-1600 cm⁻¹ and a symmetric stretch between 1300-1390 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. libretexts.orgvscht.cz

Table 5: Characteristic IR Absorption Frequencies for 2,2',4,4'-Tetranitrobenzophenone

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1390 | Strong |

| Carbonyl (C=O) | Stretch | 1650 - 1700 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Weak |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. While specific mass spectral data for 2,2',4,4'-Tetranitrobenzophenone is not widely available in the public domain, the fragmentation behavior can be predicted based on the well-established principles of mass spectrometry for aromatic ketones and nitro-containing compounds. nih.govlibretexts.org

Upon electron ionization (EI), the 2,2',4,4'-Tetranitrobenzophenone molecule is expected to form a molecular ion (M+•). The molecular weight of 2,2',4,4'-Tetranitrobenzophenone is 362.18 g/mol ; therefore, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 362. Due to the presence of four nitro groups, this molecular ion is anticipated to be of significant intensity, a common characteristic for aromatic compounds. libretexts.org

The fragmentation of the molecular ion is primarily dictated by the weakest bonds and the stability of the resulting fragments. In benzophenone (B1666685) and its derivatives, the most common fragmentation pathway involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. nih.gov This alpha-cleavage results in the formation of acylium ions.

For 2,2',4,4'-Tetranitrobenzophenone, two primary alpha-cleavage pathways are expected:

Cleavage to form the 2,2'-dinitrophenyl acylium ion and a 4,4'-dinitrophenyl radical.

Cleavage to form the 4,4'-dinitrophenyl acylium ion and a 2,2'-dinitrophenyl radical.

The stability of the resulting charged fragments will influence the relative abundance of the corresponding peaks in the mass spectrum. The primary fragment ions expected to be observed in the mass spectrum of 2,2',4,4'-Tetranitrobenzophenone are detailed in the table below.

| Fragment Ion | Structure | m/z | Formation Pathway |

|---|---|---|---|

| Molecular Ion | [C13H6N4O9]+• | 362 | Ionization of the parent molecule |

| 2,4-dinitrophenyl acylium ion | [C7H3N2O5]+ | 195 | α-cleavage |

| 2,4-dinitrophenyl ion | [C6H3N2O4]+ | 167 | Loss of CO from the acylium ion |

| Benzoyl ion | [C7H5O]+ | 105 | Fragmentation of unsubstituted ring (less likely) |

| Phenyl ion | [C6H5]+ | 77 | Loss of CO from the benzoyl ion (less likely) |

Further fragmentation of the dinitrophenyl ions can occur through the loss of nitro (NO2) and nitroso (NO) groups, leading to a series of lower mass-to-charge ratio peaks. The complex fragmentation pattern serves as a unique fingerprint for the molecule, allowing for its identification.

Reaction Mechanisms and Chemical Transformations of 2,2 ,4,4 Tetranitrobenzophenone

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of multiple strongly electron-withdrawing nitro groups on the aromatic rings of 2,2',4,4'-tetranitrobenzophenone renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its chemical behavior, allowing for the introduction of a variety of functional groups through the displacement of its nitro substituents.

Displacement of Ortho- and Para-Nitro Groups by Nucleophiles (e.g., Amines, Morpholine)

The nitro groups at the ortho and para positions of each benzene (B151609) ring in 2,2',4,4'-tetranitrobenzophenone are particularly labile and readily displaced by nucleophiles. This regioselectivity is a well-established principle in SNAr reactions on activated aromatic systems. The electron-withdrawing nature of the nitro groups creates a significant partial positive charge at the carbon atoms to which they are attached, making these sites prime targets for nucleophilic attack.

Studies have shown that amines, such as morpholine (B109124), readily react with 2,2',4,4'-tetranitrobenzophenone to displace the ortho-nitro groups. rsc.org The reaction with morpholine has been demonstrated to result in the substitution of the two ortho-nitro groups. rsc.org This selective displacement highlights the enhanced reactivity of the ortho positions in this highly nitrated system. The general reactivity trend for nucleophilic attack on substituted aromatic rings often follows the order of leaving group ability: F > Cl > Br > I, which is the reverse of what is typically seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is usually the initial addition of the nucleophile to the aromatic ring, not the departure of the leaving group. masterorganicchemistry.com

The reaction with various amines, including primary and secondary amines, is a common transformation for nitro-activated aromatic compounds. nih.gov The nucleophilicity of the amine plays a significant role in the reaction rate and success. Generally, amine nucleophilicity increases with basicity, with secondary amines often being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com However, steric hindrance can also impact reactivity, with bulky amines being less effective nucleophiles. masterorganicchemistry.com

Mechanistic Pathways of Nitro Group Displacement in Highly Nitrated Systems

The displacement of nitro groups in highly nitrated aromatic compounds like 2,2',4,4'-tetranitrobenzophenone proceeds through a well-established addition-elimination mechanism, often referred to as the SNAr mechanism. masterorganicchemistry.com This pathway involves two key steps:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a nitro group. This step is typically the rate-determining step of the reaction. masterorganicchemistry.com The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The negative charge of this intermediate is delocalized over the aromatic ring and is further stabilized by the strongly electron-withdrawing nitro groups, particularly those at the ortho and para positions.

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the departure of the leaving group, which in this case is the nitro group (as a nitrite (B80452) ion).

The table below summarizes the key aspects of the SNAr mechanism in highly nitrated systems.

| Aspect | Description |

| Mechanism Type | Addition-Elimination (SNAr) |

| Key Intermediate | Meisenheimer Complex |

| Role of Nitro Groups | Activation of the aromatic ring and stabilization of the intermediate |

| Rate-Determining Step | Nucleophilic addition to the aromatic ring |

| Leaving Group | Nitro group (as nitrite ion) |

Reduction Pathways and Products

The nitro groups of 2,2',4,4'-tetranitrobenzophenone can be reduced to various other functional groups, most notably amino groups. The selective reduction of these nitro groups is a valuable synthetic transformation, as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com

Selective Reduction of Nitro Groups to Amino Functions

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental reaction in organic synthesis. nih.gov A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used and often preferred method. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel are effective for this transformation. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation is generally clean and efficient, but care must be taken as it can also reduce other functional groups like alkenes, alkynes, and carbonyls. commonorganicchemistry.comnih.gov

Metal-Acid Systems: Combinations of an easily oxidized metal (such as iron, tin, or zinc) with an acid (like hydrochloric acid or acetic acid) are classic and effective reagents for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com These methods are often milder and can offer better chemoselectivity in the presence of other reducible groups.

Other Reducing Agents: A range of other reagents can also be used, including sodium sulfide (B99878) (Na₂S), which can sometimes achieve selective reduction of one nitro group in the presence of others, and tin(II) chloride (SnCl₂), which provides a mild reduction method. commonorganicchemistry.com More modern methods may employ reagents like tetrahydroxydiboron (B82485) with an organocatalyst for a rapid and highly chemoselective reduction at room temperature. nih.govorganic-chemistry.org

The selective reduction of one or more nitro groups in a polynitrated compound like 2,2',4,4'-tetranitrobenzophenone can be challenging but is achievable under carefully controlled conditions and with the appropriate choice of reducing agent. For instance, dinitroarenes can be selectively reduced to the corresponding nitroanilines. organic-chemistry.org

Investigation of Reduction Mechanism and Intermediates

The reduction of a nitro group to an amine is a multi-step process that involves the transfer of six electrons and six protons. The reaction proceeds through several intermediates. While the exact intermediates can vary depending on the specific reducing agent and reaction conditions, a general pathway can be outlined.

The initial steps of the reduction involve the formation of a nitroso compound, followed by a hydroxylamine (B1172632) derivative. The hydroxylamine is then further reduced to the final amine product.

General Reduction Pathway:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitro) (Nitroso) (Hydroxylamine) (Amine)

In some cases, intermediates from the reduction of nitroaromatic compounds can be isolated or detected. For example, in the biological degradation of trinitrotoluene (TNT), a related polynitroaromatic compound, hydroxylaminodinitrotoluene has been identified as a product of nitroreductase activity. nih.gov

The table below outlines common reducing agents and their general applicability for the reduction of aromatic nitro groups.

| Reducing Agent | Typical Conditions | Selectivity Notes |

| H₂/Pd/C | Catalytic hydrogenation | Highly effective, but may also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic hydrogenation | Often used to avoid dehalogenation of aromatic halides. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Metal in acid | Mild and can be selective for nitro groups. |

| Zn/HCl or Zn/AcOH | Metal in acid | Mild and can be selective for nitro groups. commonorganicchemistry.com |

| SnCl₂ | In ethanol | Mild and chemoselective. masterorganicchemistry.com |

| Na₂S | In aqueous or alcoholic solution | Can sometimes selectively reduce one nitro group. commonorganicchemistry.com |

| B₂(OH)₄ / 4,4'-bipyridine | Room temperature | Metal-free, rapid, and highly chemoselective. nih.govorganic-chemistry.org |

Cyclization and Intramolecular Rearrangement Reactions

The presence of multiple reactive functional groups in 2,2',4,4'-tetranitrobenzophenone and its derivatives opens up possibilities for intramolecular reactions, leading to the formation of new cyclic structures. These reactions are often triggered by the transformation of the nitro groups into other functionalities, such as amines.

For example, the reduction of a nitro group to an amine in a molecule that also contains a carbonyl group can lead to intramolecular cyclization. The newly formed amino group can act as a nucleophile and attack the electrophilic carbonyl carbon, leading to the formation of a heterocyclic ring system. This type of reaction is a powerful tool for the synthesis of complex molecules.

While specific examples of cyclization and intramolecular rearrangement reactions starting directly from 2,2',4,4'-tetranitrobenzophenone are not extensively detailed in the provided search results, the general principles of organic chemistry suggest that derivatives of this compound would be amenable to such transformations. For instance, a derivative containing an amino group ortho to the benzoyl moiety could potentially undergo an intramolecular cyclization to form a seven-membered ring. The feasibility of such a reaction would depend on the specific substitution pattern and the reaction conditions employed.

Cascade reactions involving an initial intramolecular cyclization followed by another reaction, such as a Friedel-Crafts alkylation, are also a known strategy for building complex molecular architectures. beilstein-journals.org For example, a Prins-type intramolecular cyclization can generate a carbocation intermediate that is then trapped by an aromatic ring in a subsequent Friedel-Crafts reaction. beilstein-journals.org Similarly, oxidative cyclization of aminophenyl derivatives can lead to the formation of indolinone structures. nih.gov

Furthermore, intramolecular dearomative cycloadditions, often induced by light, can be used to construct highly strained medium-sized rings from aromatic precursors. nih.gov These advanced synthetic methods highlight the potential for complex molecular transformations that could be applied to derivatives of 2,2',4,4'-tetranitrobenzophenone.

Formation of Polycyclic Aromatic Systems (e.g., Acridone (B373769) Derivatives)

The chemical architecture of 2,2',4,4'-tetranitrobenzophenone, characterized by a central carbonyl bridge and two highly electron-deficient aromatic rings, provides a unique platform for the synthesis of complex polycyclic aromatic systems. The strong electron-withdrawing nature of the four nitro groups significantly activates the aromatic rings towards nucleophilic attack, facilitating intramolecular cyclization reactions that lead to the formation of rigid, fused-ring structures. Among the most notable transformations is the potential conversion to acridone derivatives, a class of compounds with significant interest in medicinal and materials chemistry.

The formation of an acridone skeleton from 2,2',4,4'-tetranitrobenzophenone is not a direct, one-step process but is proposed to occur through a multi-step reaction sequence. This pathway hinges on the selective chemical modification of one of the nitro groups to generate an intramolecular nucleophile, which then participates in a cyclization reaction.

A plausible and widely recognized route for the synthesis of acridones from appropriately substituted benzophenones involves an intramolecular nucleophilic aromatic substitution (SNAAr) reaction. For 2,2',4,4'-tetranitrobenzophenone, this would necessitate the selective reduction of one of the ortho-nitro groups to an amino group. The resulting 2-amino-2',4,4'-trinitrobenzophenone intermediate possesses the key structural features required for cyclization: a nucleophilic amino group and a suitable leaving group (the nitro group at the 2'-position) on the adjacent aromatic ring, held in close proximity by the benzophenone (B1666685) framework.

The proposed mechanism can be outlined as follows:

Selective Reduction: The initial step involves the selective reduction of one of the nitro groups at the 2- or 2'-position to an amino group. This transformation is critical as it introduces the necessary nucleophilic center for the subsequent cyclization. Various reducing agents can be employed for the selective reduction of nitro groups in the presence of other nitro groups, with the choice of reagent and reaction conditions being crucial to avoid over-reduction.

Intramolecular Nucleophilic Attack: Once the 2-amino-2',4,4'-trinitrobenzophenone intermediate is formed, the lone pair of electrons on the nitrogen atom of the amino group acts as an intramolecular nucleophile. It attacks the carbon atom bearing the nitro group at the 2'-position on the neighboring aromatic ring. This attack is highly favored due to the severe electron deficiency of the aromatic ring, which is activated by the two remaining nitro groups.

Formation of a Meisenheimer-like Intermediate: The nucleophilic attack leads to the formation of a negatively charged, resonance-stabilized intermediate, analogous to a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro groups, which helps to stabilize this transient species.

Elimination of the Leaving Group: The final step in the formation of the acridone ring is the elimination of the 2'-nitro group as a nitrite ion. This rearomatizes the ring system, leading to the formation of a stable, conjugated 2,4-dinitroacridone derivative.

This transformation is conceptually related to the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org In this intramolecular variant, the proximity of the reacting groups facilitates the cyclization without the need for a metal catalyst, driven by the electronic activation of the substrate.

The following table summarizes the proposed key intermediates and the final product in the formation of an acridone derivative from 2,2',4,4'-tetranitrobenzophenone.

| Compound Name | Molecular Formula | Role in the Reaction |

| 2,2',4,4'-Tetranitrobenzophenone | C₁₃H₆N₄O₉ | Starting Material |

| 2-Amino-2',4,4'-trinitrobenzophenone | C₁₃H₇N₄O₇ | Key Intermediate (Post-reduction) |

| 2,4-Dinitroacridone | C₁₃H₇N₃O₅ | Final Polycyclic Product |

Mechanistic Insights into Rearrangement Processes

Beyond direct cyclization pathways, the highly functionalized structure of 2,2',4,4'-tetranitrobenzophenone makes it a candidate for various molecular rearrangements, particularly under conditions that promote the formation of reactive intermediates. While specific studies on this compound are not extensively documented in the literature, analogies can be drawn from related polynitro aromatic systems to provide mechanistic insights into potential rearrangement processes.

One of the classical intramolecular rearrangements that could be envisaged for a derivative of 2,2',4,4'-tetranitrobenzophenone is the Smiles rearrangement . wikipedia.orgrsc.org This reaction involves the intramolecular nucleophilic aromatic substitution of a suitably substituted aromatic ring. For a Smiles rearrangement to occur, a derivative of the starting benzophenone would be required, where a heteroatom with a lone pair of electrons (such as in a hydroxyl or amino group) is linked to one of the aromatic rings by a short chain.

For instance, if one of the nitro groups were to be substituted by a hydroxylamine derivative, a subsequent rearrangement could be envisioned. However, a more direct potential for rearrangement lies in the context of the acridone formation discussed previously. The stability of the Meisenheimer-like intermediate in the intramolecular cyclization is a key factor. Any process that could lead to an alternative, more stable rearranged product would compete with the direct formation of the acridone.

The high degree of nitration also makes the aromatic rings susceptible to the formation of Janovsky complexes in the presence of a suitable enolate or other carbon nucleophile. nih.gov While typically used for colorimetric detection, the formation of such a complex represents a reversible rearrangement of the electronic structure of the aromatic ring upon nucleophilic addition. The formation of a stable Janovsky complex could potentially open up alternative reaction pathways or inhibit the desired cyclization to acridone.

The potential for rearrangement can be summarized in the context of competing reaction pathways, as illustrated in the table below.

| Reaction Type | Required Conditions/Modifications | Potential Product Type | Mechanistic Feature |

| Intramolecular SNAAr | Selective reduction of a 2-nitro group | Acridone derivative | Formation of a Meisenheimer-like intermediate followed by elimination. |

| Smiles Rearrangement | Chemical modification to introduce a tethered nucleophile (e.g., -X-Y-H where Y is O or NH) | Rearranged diaryl ether or amine | Intramolecular nucleophilic aromatic substitution with migration of an aromatic ring. |

| Janovsky Complexation | Presence of a strong carbon nucleophile (e.g., enolate) | Janovsky adduct | Nucleophilic addition to the electron-deficient aromatic ring, leading to a colored complex. |

It is important to note that the specific reaction pathway that 2,2',4,4'-tetranitrobenzophenone or its derivatives will follow is highly dependent on the reaction conditions, including the nature of the reagents, the solvent, and the temperature. The interplay between these factors determines the relative rates of the competing reaction pathways and thus the final product distribution.

Thermal Decomposition and Stability Kinetics of 2,2 ,4,4 Tetranitrobenzophenone

Kinetic Analysis of Thermal Decomposition

A kinetic analysis, which would include the determination of activation energy, pre-exponential factors, and the modeling of decomposition rates, has not been documented for 2,2',4,4'-tetranitrobenzophenone. Such analyses are typically performed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), but no such studies for this specific compound are found in the public domain.

Determination of Activation Energy and Pre-exponential Factors

There are no available experimental or theoretical values for the activation energy and pre-exponential factor for the thermal decomposition of 2,2',4,4'-tetranitrobenzophenone. For context, the activation energies for the thermal decomposition of other nitroaromatic compounds can vary significantly based on their molecular structure.

Modeling of Decomposition Rates and Profiles

Without experimental data on the decomposition of 2,2',4,4'-tetranitrobenzophenone, no specific models for its decomposition rates and profiles have been developed or published.

Factors Influencing Thermal Stability in Poly-Nitrated Aromatic Compounds

While specific data for 2,2',4,4'-tetranitrobenzophenone is unavailable, the thermal stability of polynitrated aromatic compounds is generally influenced by several factors:

Number and Position of Nitro Groups: The quantity and location of nitro groups on the aromatic ring(s) are critical. Increased nitration can lead to steric hindrance and electronic effects that can either stabilize or destabilize the molecule.

Molecular Symmetry and Crystal Packing: The way molecules are arranged in a solid state can significantly affect thermal stability.

Presence of Other Functional Groups: The benzophenone (B1666685) structure includes a carbonyl group, which can influence the electronic environment and potential decomposition pathways.

Intermolecular Interactions: Hydrogen bonding and other intermolecular forces can play a role in the stability of the crystal lattice.

Advanced Research Perspectives and Applications of 2,2 ,4,4 Tetranitrobenzophenone

Design and Synthesis of Novel Energetic Materials

The dense functionalization of 2,2',4,4'-Tetranitrobenzophenone with explosophoric nitro groups makes it a candidate for research into new energetic materials. Energetic materials scientists are consistently seeking precursors that offer high density, a favorable oxygen balance, and synthetic versatility to create next-generation explosives and propellants. purdue.edu

2,2',4,4'-Tetranitrobenzophenone serves as a foundational building block for constructing more complex, high-energy density materials (HEDMs). The presence of four nitro groups on a relatively compact diaryl ketone framework suggests a high heat of formation and density, which are critical attributes for energetic performance. The core strategy involves using this compound as a scaffold upon which further energetic moieties can be built or linked.

Research in energetic materials often involves the synthesis of complex polycyclic or polymeric structures from smaller, functionalized precursors. dtic.mil The nitro groups on 2,2',4,4'-Tetranitrobenzophenone can be chemically transformed, for instance, into amino groups through reduction. The resulting tetra-amino derivative would be a highly versatile intermediate. This tetra-amine could then undergo condensation reactions with other molecules to form larger energetic systems, such as nitrogen-rich polymers or macrocycles. Energetic polymers, which serve as binders in plastic-bonded explosives (PBXs), are crucial for providing structural integrity and reducing sensitivity. dtic.milat.ua The benzophenone (B1666685) backbone could impart rigidity and thermal stability to such polymers.

Furthermore, compounds like 4,4'-dinitrostilbene-2,2'-disulphonic acid, which are derived from the oxidative coupling of nitrotoluene derivatives, are key intermediates for materials like optical brighteners and potentially other functional molecules. prepchem.comgoogle.com By analogy, the carbonyl bridge of 2,2',4,4'-Tetranitrobenzophenone could be chemically modified or the entire molecule could be used in coupling reactions to create larger, conjugated systems with enhanced energetic properties.

In modern energetic materials research, computational chemistry is an indispensable tool for predicting the performance of novel compounds before their hazardous and costly synthesis. mdpi.com For a molecule like 2,2',4,4'-Tetranitrobenzophenone, quantum mechanical methods such as Density Functional Theory (DFT) would be employed to calculate key energetic performance parameters. These calculations provide essential insights into a molecule's potential as an HEDM. rsc.org

Key predicted parameters include:

Density (ρ): A critical factor, as detonation pressure and velocity are highly dependent on it. The high molecular weight and potential for efficient crystal packing due to the nitro groups suggest a favorable density.

Heat of Formation (ΔHf): This value indicates the energy stored within the molecule. A high positive heat of formation is desirable for energetic materials.

Detonation Velocity (VD): The speed at which the detonation wave travels through the explosive.

Detonation Pressure (P): The pressure generated at the detonation front, which is a key measure of an explosive's power.

While specific experimental or calculated data for 2,2',4,4'-Tetranitrobenzophenone is not widely published, the table below illustrates the typical parameters that would be determined through computational analysis.

| Parameter | Unit | Significance in Energetic Materials |

|---|---|---|

| Density (ρ) | g/cm³ | Higher density generally leads to superior detonation performance. |

| Heat of Formation (ΔHf) | kJ/mol | Measures stored chemical energy; a higher positive value is preferred. |

| Detonation Velocity (VD) | km/s | Indicates the speed and power of the explosive reaction. |

| Detonation Pressure (P) | GPa | A primary indicator of the explosive's destructive capability. |

Role as a Synthetic Intermediate for Complex Organic Molecules

Beyond energetic materials, the dense and specific functionalization of 2,2',4,4'-Tetranitrobenzophenone makes it a valuable intermediate for the synthesis of complex organic structures, particularly those containing nitrogen.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. openmedicinalchemistryjournal.comnih.govnih.govfrontiersin.org The synthesis of novel heterocyclic systems is a constant goal for organic chemists. 2,2',4,4'-Tetranitrobenzophenone represents a strategic starting material for accessing complex, polycyclic heterocyclic architectures.

A plausible and powerful synthetic strategy involves the complete reduction of the four nitro groups to yield 2,2',4,4'-tetraaminobenzophenone . This resulting tetra-amine is a rich platform for cyclization reactions. For instance, reacting it with α-dicarbonyl compounds, such as glyoxal (B1671930) or its derivatives, could lead to the formation of fused pyrazine (B50134) rings. Such reactions are fundamental in creating extended aromatic systems with unique electronic and photophysical properties. dtic.mil The presence of both amino groups and a central carbonyl group within the same molecule opens pathways to a variety of condensation and cyclization reactions to build diverse heterocyclic frameworks. frontiersin.org

The unique electronic and structural properties of 2,2',4,4'-Tetranitrobenzophenone suggest its potential use as a specialized reagent. Benzophenones are known to be useful photophores in photoaffinity labeling, and while the tetranitro- derivative's photochemical behavior would be complex, it could be explored for specific applications. rsc.org

More broadly, the carbonyl group is a highly versatile functional handle for a wide range of chemical transformations. It can be converted into other groups, such as a thioketone, an olefin, or a secondary alcohol, each imparting new reactivity to the molecule. For example, procedures exist for converting carboxylic acids and their derivatives into trifluoromethyl ketones, highlighting the broad scope of transformations possible at or adjacent to a carbonyl group. orgsyn.org The four strongly electron-withdrawing nitro groups render the aromatic rings highly electron-deficient. This electronic nature could be exploited in nucleophilic aromatic substitution (SNAr) reactions, allowing for the regioselective introduction of other functional groups, thereby creating a new class of highly functionalized diaryl ketone reagents.

Structure-Reactivity Relationship Studies for Future Material Design

A deep understanding of the relationship between a molecule's structure and its chemical reactivity is fundamental to the rational design of new materials. 2,2',4,4'-Tetranitrobenzophenone is an excellent model compound for such studies. The key structural features—the central carbonyl bridge, the biphenyl (B1667301) system, and the specific ortho,para-positioning of the four nitro groups—collectively dictate its properties.

The steric hindrance imposed by the nitro groups at the 2 and 2' positions would significantly influence the reactivity of the carbonyl group. This steric crowding could hinder the approach of bulky nucleophiles, leading to selective reactions. Electronically, the powerful electron-withdrawing effect of the nitro groups deactivates the aromatic rings towards electrophilic substitution but activates them for nucleophilic attack.

Studying how these structural elements affect thermal stability, sensitivity to impact, and reactivity towards different chemical reagents can provide guiding principles for designing future energetic materials or functional organic molecules. researchgate.net For example, investigating how the replacement of a nitro group with another functional group (e.g., an amino or azido (B1232118) group) alters the energetic performance and stability can lead to the development of materials with tailored properties. uni-muenchen.de This knowledge allows chemists to move beyond trial-and-error synthesis toward a more predictive and design-oriented approach in materials science.

Q & A

Q. What are the optimized synthetic routes for 2,2',4,4'-Tetranitrobenzophenone, and how can reaction conditions be tailored to improve yield?

The synthesis of nitroaromatic compounds like 2,2',4,4'-Tetranitrobenzophenone often involves stepwise nitration of benzophenone derivatives. For example, Cu(II)-mediated cascade dehydrogenation has been used for nitro-functionalized diphenylmethane analogs . Key considerations include:

- Catalyst selection : Transition metals (e.g., Cu(II)) can enhance nitration efficiency by stabilizing intermediates.

- Temperature control : Gradual addition of nitrating agents (e.g., HNO₃/H₂SO₄) at 0–5°C minimizes side reactions like ring sulfonation.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures can isolate the product. Yields >70% are achievable with stoichiometric optimization .

Q. How should researchers characterize 2,2',4,4'-Tetranitrobenzophenone using spectroscopic and computational methods?

Q. What safety protocols are critical when handling 2,2',4,4'-Tetranitrobenzophenone in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of nitro compound dust.

- Spill management : Neutralize spills with 10% sodium bicarbonate solution and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do thermal decomposition pathways of 2,2',4,4'-Tetranitrobenzophenone compare to other nitroaromatic compounds, and what analytical methods detect intermediate species?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal multi-stage decomposition:

- Stage 1 (150–200°C) : Loss of nitro groups as NOₓ gases, detected via gas chromatography-mass spectrometry (GC-MS).

- Stage 2 (>250°C) : Carbonization and residue formation.

Comparatively, 2,4,6-trinitrophenol (TNP) decomposes explosively above 300°C, whereas the benzophenone backbone in 2,2',4,4'-Tetranitrobenzophenone may stabilize intermediates . Time-resolved FT-IR can monitor transient species like nitroso derivatives .

Q. What role does 2,2',4,4'-Tetranitrobenzophenone play in UV-stabilized polymer composites, and how do nitro groups influence photodegradation resistance?

Nitro groups act as radical scavengers, quenching UV-induced free radicals in polymers. In polycarbonates, 2,2',4,4'-Tetranitrobenzophenone reduces chain scission by absorbing UV light at 280–400 nm. Accelerated aging tests (e.g., Xenon arc exposure) quantify stability improvements. However, nitro content >5 wt% may reduce mechanical properties due to plasticization .

Q. How can contradictions in reported stability data for nitroaromatic compounds be resolved through experimental design?

Discrepancies in thermal/photo-stability studies often arise from impurities or varying humidity. Mitigation strategies include:

- Standardized purity : Use HPLC (≥99% purity) to eliminate confounding effects of byproducts .

- Controlled environments : Conduct stability tests in humidity chambers (e.g., 30–60% RH) and inert atmospheres (N₂ or Ar).

- Cross-validation : Compare results across multiple techniques (e.g., DSC, TGA, and UV-Vis spectroscopy) .

Q. What computational approaches predict the reactivity of 2,2',4,4'-Tetranitrobenzophenone in electrophilic substitution reactions?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) map electron density distributions to identify reactive sites. For example:

- Nitro group positions : Meta-directing effects reduce electrophilic substitution at the benzene ring.

- Charge analysis : Partial charges on carbonyl carbons (≈+0.5 e) suggest susceptibility to nucleophilic attack. Molecular dynamics simulations further model solvent effects in reaction kinetics .

Methodological Guidelines

- Synthesis optimization : Prioritize stepwise nitration and catalyst screening to avoid over-nitration .

- Data validation : Cross-reference experimental spectra with NIST databases or computational models .

- Safety compliance : Adopt protocols from analogous nitro compounds (e.g., TNP) for handling and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.